

An In-depth Technical Guide to 2- Phenylpropanal (CAS 93-53-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Phenylpropanal*

Cat. No.: *B145474*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Phenylpropanal** (CAS 93-53-8), a versatile aldehyde with significant applications in the fragrance, flavor, and pharmaceutical industries. This document details its chemical and physical properties, spectroscopic characterization, synthesis and purification protocols, chemical reactivity, and safety information.

Chemical and Physical Properties

2-Phenylpropanal, also known as hydratropic aldehyde, is a colorless to pale yellow liquid with a characteristic strong, green, floral odor reminiscent of hyacinth.^{[1][2]} It is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers.^[3]

Table 1: Chemical and Physical Properties of **2-Phenylpropanal**

Property	Value	Source(s)
Chemical Name	2-Phenylpropanal	[2]
Synonyms	Hydratropic aldehyde, 2- Phenylpropionaldehyde, Cumene aldehyde, α - Methylphenylacetaldehyde	[2] [4]
CAS Number	93-53-8	[2]
Molecular Formula	C ₉ H ₁₀ O	[2]
Molecular Weight	134.18 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Intense, green, floral, hyacinth-like	[1]
Density	1.002 g/mL at 25 °C	[5]
Boiling Point	92-94 °C at 12 mmHg	[5]
Melting Point	-60 °C	[6]
Flash Point	79 °C (174.2 °F)	[5]
Refractive Index (n ²⁰ /D)	1.517	[5]
Solubility	Soluble in most fixed oils and propylene glycol. Insoluble in glycerin and water.	[6]
LogP	2.113 (estimated)	[6]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and purity assessment of **2-Phenylpropanal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of **2-Phenylpropanal** is expected to show distinct signals corresponding to the aldehydic proton, the methine proton, the methyl protons, and the aromatic protons.

- ~9.65 ppm (d, 1H): Aldehydic proton (-CHO), appearing as a doublet due to coupling with the adjacent methine proton.[7]
- ~7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.
- ~3.6 ppm (q, 1H): Methine proton (-CH-), appearing as a quartet due to coupling with the methyl and aldehydic protons.
- ~1.4 ppm (d, 3H): Methyl protons (-CH₃), appearing as a doublet due to coupling with the methine proton.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton.

- ~200 ppm: Carbonyl carbon of the aldehyde group.[8]
- ~138 ppm: Quaternary aromatic carbon attached to the propanal moiety.
- ~127-129 ppm: Aromatic carbons.
- ~53 ppm: Methine carbon.
- ~15 ppm: Methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

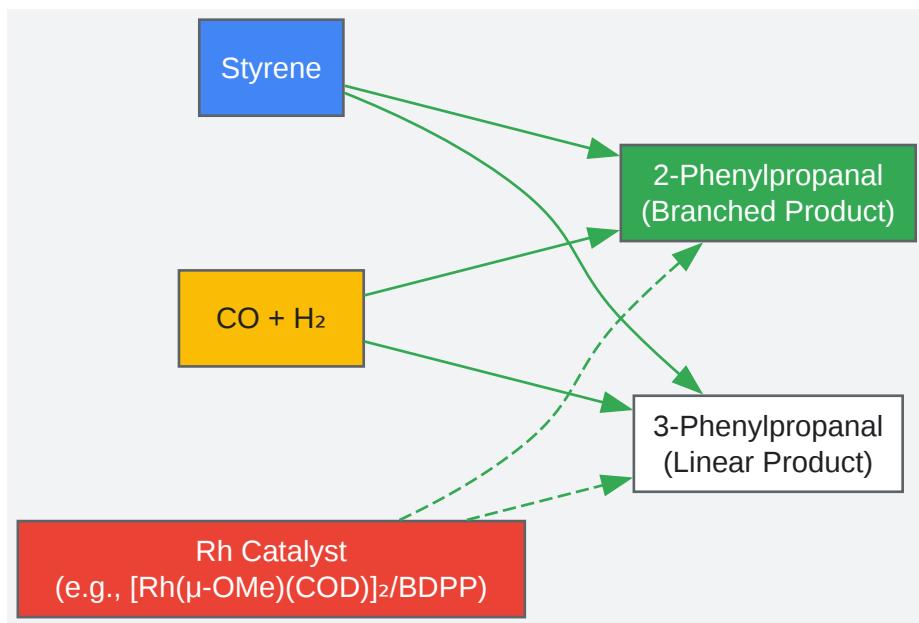
The FTIR spectrum of **2-Phenylpropanal** is characterized by the following key absorption bands:

- ~3030-3080 cm⁻¹: C-H stretching vibrations of the aromatic ring.
- ~2970-2990 cm⁻¹: Asymmetric and symmetric C-H stretching vibrations of the methyl group.
- ~2820 and ~2720 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance doublet).

- $\sim 1723 \text{ cm}^{-1}$: Strong C=O stretching vibration of the aldehyde carbonyl group.[7]
- ~ 1600 , ~ 1495 , $\sim 1450 \text{ cm}^{-1}$: C=C stretching vibrations within the aromatic ring.
- ~ 700 and $\sim 750 \text{ cm}^{-1}$: C-H out-of-plane bending, indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-Phenylpropanal** results in a characteristic fragmentation pattern.


- m/z 134: Molecular ion $[\text{M}]^+$.[2]
- m/z 105: Loss of the CHO group, forming the stable $[\text{C}_8\text{H}_9]^+$ fragment (α -methylbenzyl cation). This is often the base peak.[2]
- m/z 77: Phenyl cation $[\text{C}_6\text{H}_5]^+$, resulting from the loss of the propanal side chain.[2]
- m/z 29: CHO^+ fragment.[2]

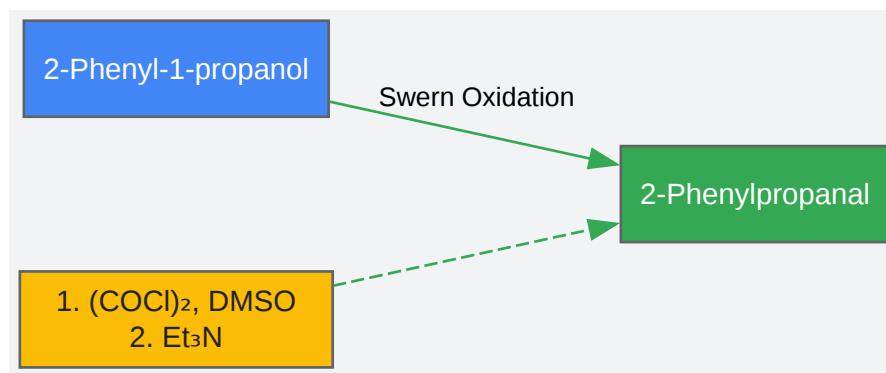
Synthesis and Purification

Several synthetic routes to **2-Phenylpropanal** have been developed, with the most common being the hydroformylation of styrene and the oxidation of 2-phenyl-1-propanol.

Synthesis via Rhodium-Catalyzed Hydroformylation of Styrene

This industrial method involves the reaction of styrene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium catalyst to produce a mixture of **2-phenylpropanal** and its linear isomer, 3-phenylpropanal.[3] The regioselectivity can be controlled by the choice of ligands and reaction conditions.[9]

[Click to download full resolution via product page](#)


Caption: Rhodium-catalyzed hydroformylation of styrene.

Experimental Protocol Outline:

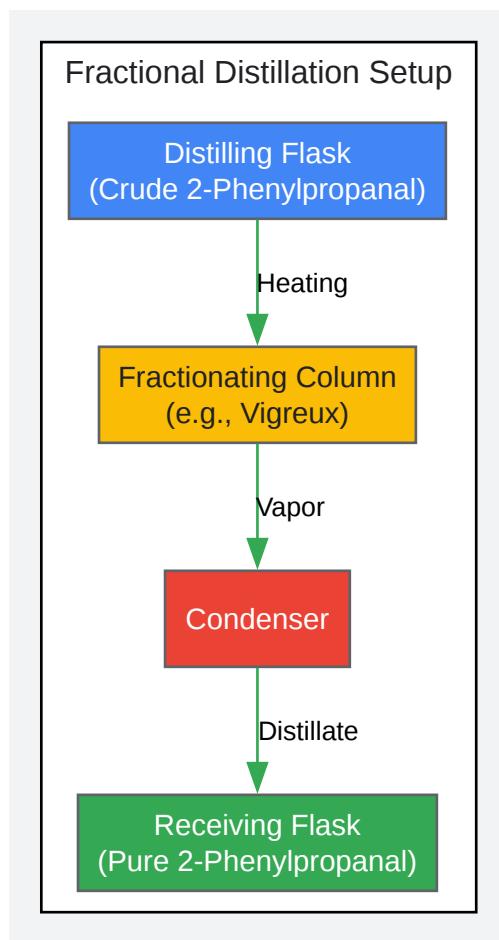
- Catalyst Preparation: In a high-pressure reactor, dissolve the rhodium precursor (e.g., chloro(1,5-cyclooctadiene)rhodium(I) dimer) and the appropriate phosphine ligand in a suitable solvent (e.g., toluene) under an inert atmosphere.[9]
- Reaction Setup: Add styrene to the catalyst solution.
- Hydroformylation: Pressurize the reactor with a 1:1 mixture of carbon monoxide and hydrogen to the desired pressure (e.g., 4.0 MPa) and heat to the reaction temperature (e.g., 30 °C).[9]
- Reaction Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC).
- Work-up: After the reaction is complete, cool the reactor, vent the excess gas, and concentrate the reaction mixture under reduced pressure.
- Purification: The crude product is then purified by fractional distillation.

Synthesis via Oxidation of 2-Phenyl-1-propanol

2-Phenyl-1-propanol can be oxidized to **2-Phenylpropanal** using various oxidizing agents. The Swern oxidation is a mild and effective method that avoids over-oxidation to the carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Swern oxidation of 2-phenyl-1-propanol.


Experimental Protocol Outline (Swern Oxidation):

- Activator Formation: In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C. Slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane.[10][11]
- Alcohol Addition: After stirring, slowly add a solution of 2-phenyl-1-propanol in dichloromethane to the reaction mixture at -78 °C.[10]
- Base Addition: After a further period of stirring, add triethylamine to the mixture.[10][11]
- Warming and Quenching: Allow the reaction to warm to room temperature and then quench with water.
- Extraction: Extract the product with an organic solvent like diethyl ether.
- Washing and Drying: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.

- Purification: Remove the solvent under reduced pressure and purify the resulting crude aldehyde by fractional distillation.

Purification by Fractional Distillation

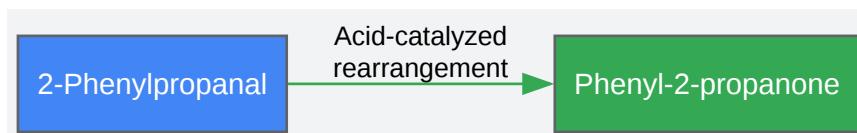
Fractional distillation is the primary method for purifying **2-Phenylpropanal**, especially to separate it from isomers or other impurities with close boiling points.[12]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for fractional distillation.

Experimental Protocol Outline:

- Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.[12]


- Charging the Flask: Charge the distilling flask with the crude **2-Phenylpropanal** and a few boiling chips or a magnetic stir bar.
- Heating: Gently heat the flask. The vapor will begin to rise through the fractionating column.
[13]
- Equilibration: Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases in the column. The temperature at the distillation head should stabilize at the boiling point of the lower-boiling component.
- Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of **2-Phenylpropanal** at the given pressure.
- Completion: Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides, especially with aldehydes.[12]

Chemical Reactivity

The aldehyde functional group and the benzylic position in **2-Phenylpropanal** are the primary sites of its chemical reactivity.

Rearrangement to Phenyl-2-propanone (P2P)

Under acidic conditions (e.g., sulfuric acid) or with certain catalysts (e.g., mercuric chloride), **2-Phenylpropanal** can undergo rearrangement to form its isomer, phenyl-2-propanone.[4][14]

[Click to download full resolution via product page](#)

Caption: Rearrangement of **2-Phenylpropanal** to Phenyl-2-propanone.

Reduction to 2-Phenyl-1-propanol

The aldehyde group can be readily reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).[15]

Condensation Reactions

As an aldehyde, **2-Phenylpropanal** can undergo condensation reactions with various nucleophiles. For example, it reacts with primary amines to form imines (Schiff bases) and can participate in aldol-type condensation reactions.[15]

Stability and Degradation

Aldehydes, including **2-Phenylpropanal**, are susceptible to oxidation, especially upon exposure to air, which can lead to the formation of the corresponding carboxylic acid, 2-phenylpropanoic acid. It is recommended to store **2-Phenylpropanal** under an inert atmosphere and at reduced temperatures (2-8 °C) to minimize degradation.[5] Stability studies are crucial to determine its shelf life and appropriate storage conditions.

Safety and Toxicology

2-Phenylpropanal is classified as a skin and eye irritant and may cause an allergic skin reaction.[16] It is combustible and should be handled in a well-ventilated area, away from ignition sources.[16]

Table 2: GHS Hazard Information for **2-Phenylpropanal**

Hazard Statement	Precautionary Statement	Pictogram
H315: Causes skin irritation	P264: Wash hands thoroughly after handling.	GHS07
H317: May cause an allergic skin reaction	P280: Wear protective gloves/protective clothing/eye protection/face protection.	GHS07
H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	GHS07

The acute oral LD50 in rats has been reported to be in the range of 2.8-3.65 g/kg.[6] Detailed toxicological studies are essential for assessing its long-term health effects, especially for applications in consumer products and pharmaceuticals.

Applications

2-Phenylpropanal is a valuable compound with diverse applications:

- Fragrance and Flavor Industry: It is widely used as a fragrance ingredient in perfumes, soaps, and other scented products due to its pleasant hyacinth-like aroma.[15] It is also used as a flavoring agent in various food products.[17]
- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[15] Its chirality makes it a useful building block in asymmetric synthesis.[15]
- Drug Development: Derivatives of **2-Phenylpropanal** are investigated for their potential biological activities, making it a relevant starting material for drug discovery and development.[15]

This technical guide provides a solid foundation for researchers and professionals working with **2-Phenylpropanal**. For further in-depth information, consulting the cited literature and safety data sheets is highly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-methyl-2-phenylpropanal synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Phenylpropanal | C9H10O | CID 7146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. Sciencemadness Discussion Board - First attempt at the rearrangement of 2-phenylpropanal - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. 2-Phenylpropanol | C9H12O | CID 447661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-PHENYLPROPIONALDEHYDE(93-53-8) IR Spectrum [chemicalbook.com]
- 7. Solved Question 2a Using the spectroscopic data shown below: | Chegg.com [chegg.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 12. Purification [chem.rochester.edu]
- 13. byjus.com [byjus.com]
- 14. Phenyl-2-Propanone by Rearrangement of 2-Phenylpropanal - [www.rhodium.ws] [chemistry.mdma.ch]
- 15. Buy 2-Phenylpropanal (EVT-522104) | 93-53-8 [evitachem.com]
- 16. echemi.com [echemi.com]
- 17. 2-PHENYLPROPIONALDEHYDE | 93-53-8 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Phenylpropanal (CAS 93-53-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145474#2-phenylpropanal-cas-number-93-53-8-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com